4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a hydrazinyl group at the 4-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium for cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, depending on its structural modifications. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Purine Derivatives: Structurally similar and often used as bioisosteres in medicinal chemistry.
Uniqueness: 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
90012-79-6 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(1-methylimidazo[4,5-c]pyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H9N5/c1-12-4-10-6-5(12)2-3-9-7(6)11-8/h2-4H,8H2,1H3,(H,9,11) |
InChI Key |
FSTBYMKRQVXZJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2NN |
Origin of Product |
United States |
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